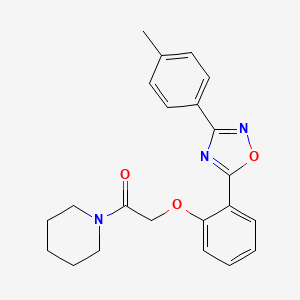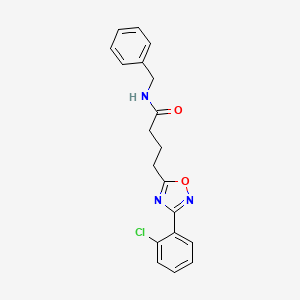
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. HQNO is a derivative of isoniazid, an anti-tuberculosis drug, and is structurally similar to quinolone antibiotics.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively for its potential biomedical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide exerts its antimicrobial and anticancer effects through a mechanism that involves the inhibition of bacterial and cancer cell respiration. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide inhibits the activity of NADH dehydrogenase, an enzyme that plays a critical role in the electron transport chain, leading to the depletion of ATP and the production of reactive oxygen species. The resulting oxidative stress leads to cell death in both bacteria and cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to possess anti-inflammatory and neuroprotective effects. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the activity of the electron transport chain in dopaminergic neurons.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and its ability to induce oxidative stress in cancer cells. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of new antimicrobial agents based on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. Another area of interest is the further investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide's anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide warrant further investigation, particularly in the context of Parkinson's disease. Finally, the development of new methods for the synthesis and purification of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide could lead to the development of more potent and effective compounds.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide can be synthesized using a multi-step process that involves the reaction of isoniazid with 2-hydroxy-3-quinolinecarboxaldehyde and p-tolylmethylamine. The resulting compound is N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, which can be purified using various methods, including column chromatography and recrystallization.
特性
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-8-20(9-7-16)26(23(28)17-10-12-24-13-11-17)15-19-14-18-4-2-3-5-21(18)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWJMGZYTYBRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)











![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
